molecular formula C13H11F3N4O2S B2927674 2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 307325-81-1

2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2927674
CAS No.: 307325-81-1
M. Wt: 344.31
InChI Key: JUEPEKWFGJWLAD-UHFFFAOYSA-N
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Description

Compounds with a 1,2,4-triazine ring, such as the one in your compound, are a type of heterocyclic compound . These compounds often have interesting biological activities, which makes them a topic of interest in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions that a compound can undergo often depend on its functional groups . For example, the triazine ring in your compound might undergo reactions with nucleophiles .

Scientific Research Applications

Antimicrobial and Antiviral Activities

Compounds derived from 1,2,4-triazine have been synthesized and evaluated for their inhibitory activity against HIV-1 and HIV-2, showcasing the potential of triazine derivatives as antiviral agents. For instance, a series of 2-(naphthalen-2-yloxy)-N-[(aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl] acetamides demonstrated potent inhibitor activity against HIV-1, indicating a new lead in the development of antiviral agents (Hamad et al., 2010). Additionally, other triazine derivatives have been synthesized, showing antibacterial activity against several bacteria strains, including Bacillus subtilis and Staphylococcus aureus, suggesting their potential in combating bacterial infections (Alharbi & Alshammari, 2019).

Anticancer Applications

Triazine derivatives have also been explored for their anticancer properties. New fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines have shown interesting activity against various cancer cell lines, including lung adenocarcinoma cells, demonstrating the potential of triazine compounds in cancer therapy (Alharbi & Alshammari, 2019). Another study synthesized and evaluated thiazolidin-4-one derivatives, including triazine compounds, for their antimicrobial activity, indicating a broad spectrum of biological activities for these molecules (Baviskar et al., 2013).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties . Without specific information, it’s not possible to provide a detailed safety assessment of the compound.

Future Directions

The future directions for research on a compound often depend on its biological activity and potential applications . For example, if a compound shows promising activity in preliminary studies, future research might focus on optimizing its structure and studying its mechanism of action .

Properties

IUPAC Name

2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O2S/c1-7-11(22)18-12(20-19-7)23-6-10(21)17-9-4-2-3-8(5-9)13(14,15)16/h2-5H,6H2,1H3,(H,17,21)(H,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEPEKWFGJWLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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